Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is an organic compound with a complex structure that includes a thiazole ring, an amino group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to a primary amine or the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((1R,3S)-1-hydroxy-4-methyl-3-{[(S)-(2-methyl-2-propanyl)sulfinyl]amino}pentyl)-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester and a sulfinyl group.
N-{4-[4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl]phenyl}cyclopropanecarboxamide: Contains a thiazole ring but with different substituents.
Uniqueness
Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
Molecular Formula |
C11H18N2O3S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
methyl 2-[(1R,3S)-3-amino-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O3S/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3/h5-7,9,14H,4,12H2,1-3H3/t7-,9+/m0/s1 |
InChI Key |
NKCIHAKAWLMTAH-IONNQARKSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)N |
Canonical SMILES |
CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N |
Origin of Product |
United States |
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